Methyl 3-bromo-5-chloro-4-hydroxybenzoate Methyl 3-bromo-5-chloro-4-hydroxybenzoate
Brand Name: Vulcanchem
CAS No.: 107356-01-4
VCID: VC8045555
InChI: InChI=1S/C8H6BrClO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3
SMILES: COC(=O)C1=CC(=C(C(=C1)Br)O)Cl
Molecular Formula: C8H6BrClO3
Molecular Weight: 265.49 g/mol

Methyl 3-bromo-5-chloro-4-hydroxybenzoate

CAS No.: 107356-01-4

Cat. No.: VC8045555

Molecular Formula: C8H6BrClO3

Molecular Weight: 265.49 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-bromo-5-chloro-4-hydroxybenzoate - 107356-01-4

Specification

CAS No. 107356-01-4
Molecular Formula C8H6BrClO3
Molecular Weight 265.49 g/mol
IUPAC Name methyl 3-bromo-5-chloro-4-hydroxybenzoate
Standard InChI InChI=1S/C8H6BrClO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3
Standard InChI Key VWBVKTLKVPLPTE-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C(=C1)Br)O)Cl
Canonical SMILES COC(=O)C1=CC(=C(C(=C1)Br)O)Cl

Introduction

Chemical Identity and Structural Characteristics

Methyl 3-bromo-5-chloro-4-hydroxybenzoate is a monosubstituted benzoate derivative with the IUPAC name methyl 3-bromo-5-chloro-4-hydroxybenzoate. The compound’s molecular weight is 265 g/mol, and its structure features a hydroxy group at the para position relative to the ester moiety, with bromine and chlorine atoms occupying the meta and ortho positions, respectively . The presence of these electronegative substituents enhances the compound’s electrophilic character, facilitating its participation in nucleophilic aromatic substitution and cyclization reactions .

Key Structural Attributes:

  • Molecular formula: C8H6BrClO3\text{C}_8\text{H}_6\text{BrClO}_3

  • Heavy atom count: 13

  • Rotatable bonds: 2 (associated with the ester group and hydroxyl orientation)

  • Aromatic ring system: A single benzene ring with substituents at positions 3, 4, and 5 .

Physicochemical Properties

The compound’s physicochemical profile, as reported by ChemSpace , is summarized below:

PropertyValue
LogP (Partition coefficient)3.05
Polar surface area47 Ų
Hydrogen bond donors1 (hydroxyl group)
Hydrogen bond acceptors2 (ester and hydroxyl)
Rotatable bonds2
Molecular weight265 g/mol

The relatively high LogP value indicates moderate lipophilicity, suggesting favorable membrane permeability in biological systems . This property is advantageous for intermediates targeting intracellular enzymatic processes during drug synthesis .

Synthesis and Industrial Production

The synthesis of methyl 3-bromo-5-chloro-4-hydroxybenzoate is detailed in a 2016 Chinese patent (CN107337658A) , which outlines a multi-step route starting from p-aminosalicylic acid. The process involves esterification, acetylation, halogenation, and cyclization steps, as follows:

Stepwise Synthesis Protocol

  • Esterification: p-Aminosalicylic acid reacts with methanol under acidic conditions to yield methyl 4-amino-2-hydroxybenzoate.

  • Acetylation: The amino group is protected via acetylation using acetic anhydride, producing methyl 4-acetamido-2-hydroxybenzoate.

  • Chlorination: Treatment with sulfonyl chloride introduces a chlorine atom at position 5, forming methyl 4-acetamido-5-chloro-2-hydroxybenzoate .

  • Bromination: N-Bromosuccinimide (NBS) in dimethylformamide (DMF) brominates the aromatic ring at position 3, yielding methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate .

  • Bromoethylation: Reaction with 1,2-dibromoethane substitutes the hydroxyl group with a bromoethoxy moiety, forming methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate.

  • Cyclization and Hydrolysis: Intramolecular ether formation generates the dihydrobenzofuran core, followed by hydrolysis to remove the acetyl group, producing the final intermediate .

This route emphasizes cost-effectiveness and scalability, with reported yields exceeding 70% at critical stages .

Applications in Pharmaceutical Synthesis

The compound’s primary application lies in synthesizing 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a key intermediate for prucalopride succinate . Prucalopride, a selective 5-HT₄ receptor agonist, relies on the dihydrobenzofuran scaffold for binding affinity and metabolic stability. The bromine and chlorine atoms in methyl 3-bromo-5-chloro-4-hydroxybenzoate enable precise regioselective transformations during cyclization, ensuring high purity in the final API .

QuantityPrice (USD)Lead TimePurity
1 mg835 days90%
2 mg855 days90%
5 mg915 days90%
10 mg1025 days90%
20 mg1235 days90%

Bulk quantities (>100 mg) require custom quotation . The limited supplier base underscores the compound’s niche application and the specialized infrastructure needed for its synthesis.

Future Research Directions

  • Alternative Synthetic Routes: Exploring catalytic C–H activation for direct bromination/chlorination could reduce step count and waste generation.

  • Derivatization Studies: Modifying the ester group (e.g., to amides) may unlock new bioactivities beyond gastrointestinal applications.

  • Green Chemistry: Solvent-free reactions or biocatalytic methods could enhance the sustainability of large-scale production.

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